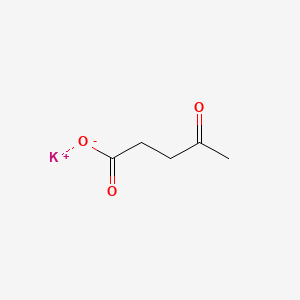

Pentanoic acid, 4-oxo-, potassium salt

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is potassium 4-oxopentanoate. This nomenclature follows IUPAC rules by identifying the parent carboxylic acid (4-oxopentanoic acid) and specifying the potassium counterion. The parent acid derives its name from a five-carbon chain (pentanoic acid) with a ketone group at the fourth carbon (4-oxo-).

The compound is recognized by several synonyms , reflecting its historical and industrial contexts:

| Synonym | Source of Nomenclature |

|---|---|

| Potassium levulinate | Common name derived from levulinic acid |

| 65840-40-6 | CAS Registry identifier |

| DTXSID60216024 | EPA DSSTox Substance ID |

| Potassium 4-ketovalerate | Functional group-based variant |

These synonyms are validated across chemical databases and regulatory frameworks.

CAS Registry and Molecular Formula Validation

The CAS Registry Number for this compound is 65840-40-6, a unique identifier assigned by the Chemical Abstracts Service. This number ensures unambiguous global identification in scientific literature and regulatory documents.

Properties

CAS No. |

65840-40-6 |

|---|---|

Molecular Formula |

C5H7KO3 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

potassium;4-oxopentanoate |

InChI |

InChI=1S/C5H8O3.K/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

OUDJDLBWLBEQBJ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CCC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 4-oxo-, potassium salt can be synthesized through the neutralization of 4-oxopentanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-oxopentanoic acid in water and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of the potassium salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure purity and yield. The process may also include steps for purification, such as crystallization or filtration, to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-oxo-, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The potassium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.

Major Products

Oxidation: Higher oxidation state products such as carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Different metal salts of 4-oxopentanoic acid.

Scientific Research Applications

Pentanoic acid, 4-oxo-, potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-oxo-, potassium salt involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing the production of energy and other metabolites. The potassium ion plays a crucial role in maintaining cellular functions and signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Short-Chain Carboxylic Acids and Derivatives

Table 1: Comparison with Linear and Branched Carboxylic Acids

Key Findings :

- Levulinic acid’s potassium salt exhibits higher water solubility than its free acid or branched analogs like 3-methylbutanoic acid, which are more volatile .

- Branched acids (e.g., 3-methylbutanoic acid) dominate in flavor applications due to lower odor thresholds, whereas levulinic acid derivatives are preferred in non-volatile applications like antifungal agents .

Esters of Levulinic Acid

Table 2: Comparison with Levulinic Acid Esters

Key Findings :

Pharmacologically Active Analogs

Table 3: Comparison with Bioactive Metabolites

Key Findings :

Q & A

Basic Research Question

- FT-IR : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (ketone) and carboxylate (COO⁻) asymmetric/symmetric vibrations at ~1550–1650 cm⁻¹ .

- NMR : ¹H NMR shows the ketone proton (δ ~2.5–2.7 ppm) and methylene/methyl groups adjacent to the carbonyl (δ ~1.5–2.3 ppm). ¹³C NMR confirms the ketone (δ ~210 ppm) and carboxylate (δ ~180 ppm) .

- HPLC-MS : Reversed-phase chromatography with UV detection (λ = 254 nm) and ESI-MS in negative ion mode ([M–H]⁻ ion at m/z 145) ensures purity and quantitation .

How can computational modeling predict the thermodynamic behavior of potassium 4-oxopentanoate in aqueous systems?

Advanced Research Question

Molecular dynamics (MD) simulations and density functional theory (DFT) are used to study:

- Solubility and hydration : Simulations reveal strong ion-dipole interactions between K⁺ and water, stabilizing the carboxylate group. Free energy calculations (e.g., PMF analysis) predict solubility trends across solvents .

- Thermal stability : DFT models assess decomposition pathways, such as decarboxylation at elevated temperatures, by analyzing bond dissociation energies (~250–300 kJ/mol for C–COO⁻ bonds) .

These methods reduce experimental trial-and-error in optimizing reaction conditions.

What strategies address low relative volatility during purification of potassium 4-oxopentanoate from acidic mixtures?

Advanced Research Question

Due to its low volatility (α ~1.2 vs. octanoic acid ), distillation is impractical. Alternatives include:

- Solvent extraction : Use polar aprotic solvents (e.g., ethyl acetate) to partition the salt from aqueous phases. Adjust pH to 7–8 to maximize carboxylate solubility .

- Membrane filtration : Nanofiltration membranes (MWCO ~200–300 Da) separate the salt from larger impurities.

- Crystallization : Slow cooling of saturated solutions yields high-purity crystals, monitored via X-ray diffraction (XRD) for polymorph identification .

How does ionic strength impact the stability and reactivity of potassium 4-oxopentanoate in buffered solutions?

Advanced Research Question

High ionic strength (e.g., >0.5 M NaCl) can cause:

- Salting-out effects : Reduced solubility due to competition for hydration shells, quantified via the Hofmeister series.

- Reactivity shifts : Increased ionic strength accelerates keto-enol tautomerism, altering nucleophilic behavior in reactions. Stability studies using UV-Vis spectroscopy (λ = 280 nm for enol form) are critical .

What are the challenges in quantifying trace degradation products of potassium 4-oxopentanoate in environmental samples?

Advanced Research Question

Degradation products like 3-oxopentanoic acid and valeric acid require sensitive detection:

- GC-MS with derivatization : Silylation (e.g., BSTFA) enhances volatility of polar degradation products.

- LC-QTOF-MS : High-resolution mass spectrometry distinguishes isobaric intermediates (e.g., m/z 145.050 vs. 145.037).

Matrix effects in soil/water samples necessitate solid-phase extraction (SPE) cleanup prior to analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.